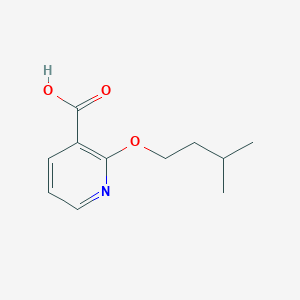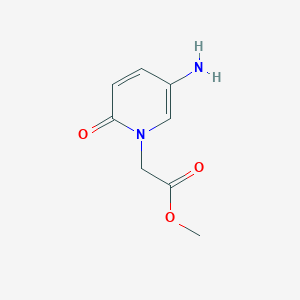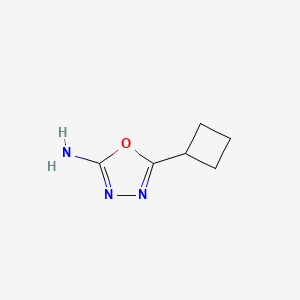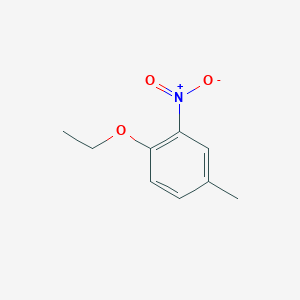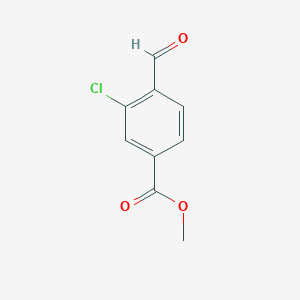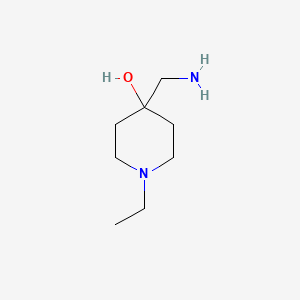
3,4,5-Trifluoropyridine
Übersicht
Beschreibung
3,4,5-Trifluoropyridine is a chemical compound with the molecular formula C5H2F3N . It is a colorless liquid and is insoluble in water .
Synthesis Analysis
The synthesis of 3,4,5-Trifluoropyridine involves various methods. One of the methods includes the synthesis from 2,3,5-Trifluoropyridine . Other methods involve the use of fluorinated pyridines . The synthesis of fluorinated pyridines has been a topic of interest due to their unique physical, chemical, and biological properties .Molecular Structure Analysis
The molecular structure of 3,4,5-Trifluoropyridine consists of a pyridine ring with three fluorine atoms attached at the 3rd, 4th, and 5th positions . The molecular weight of the compound is 133.07 g/mol .Chemical Reactions Analysis
The chemical reactions of 3,4,5-Trifluoropyridine involve various processes. One of the processes includes the Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine . The reactions of pentafluoropyridine and 2,4,6-trifluoropyridine with a series of primary and secondary amines have also been studied .Physical And Chemical Properties Analysis
3,4,5-Trifluoropyridine has a molecular weight of 133.07 g/mol. It has a density of 1.4±0.1 g/cm3 and a boiling point of 89.4±35.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Fluorinated Pyridines
- Summary of Application: 3,4,5-Trifluoropyridine is used in the synthesis of fluorinated pyridines. Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods of Application: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results or Outcomes: The synthesis of fluoropyridines provides compounds with unique biological properties. These compounds have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
2. Development of Agrochemical and Pharmaceutical Compounds
- Summary of Application: Trifluoromethylpyridine (TFMP) and its intermediates, which include 3,4,5-Trifluoropyridine, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
- Methods of Application: The synthetic methods for introducing TFMP groups within other molecules are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes: The demand for TFMP derivatives has been increasing steadily in the last 30 years. These compounds have unique biological properties and are used in the pharmaceutical industry and as chemical feedstock .
3. Preparation of Avid AL
- Summary of Application: 3,5-Dichloro-2,4,6-trifluoropyridine, a derivative of 3,4,5-Trifluoropyridine, has been used in the preparation of Avid AL, an affinity gel designed for the purification of immunoglobulin G .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcome of this application is the production of Avid AL, which is used for the purification of immunoglobulin G .
4. Fungicidal Activity
- Summary of Application: Trifluoromethyl-substituted pyridine derivatives, which can be synthesized from 3,4,5-Trifluoropyridine, have been found to exhibit higher fungicidal activity than chlorine and other derivatives .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity, which can be beneficial in the development of more effective fungicides .
5. Synthesis of Fluazinam
- Summary of Application: 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), a derivative of 3,4,5-Trifluoropyridine, is used in the synthesis of fluazinam, a fungicide .
- Methods of Application: 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results or Outcomes: The outcome of this application is the production of fluazinam, a fungicide used in agriculture .
6. Production of Crop-Protection Products
- Summary of Application: 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), a derivative of 3,4,5-Trifluoropyridine, is used in the production of several crop-protection products .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcome of this application is the production of several crop-protection products, which are essential in maintaining crop production .
7. Synthesis of Pesticides
- Summary of Application: Trifluoromethylpyridine derivatives, which can be synthesized from 3,4,5-Trifluoropyridine, have been used as starting materials for the synthesis of some herbicides and insecticides .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcome of this application is the production of various herbicides and insecticides .
8. Synthesis of Radiobiology Compounds
- Summary of Application: Fluoropyridines, which can be synthesized from 3,4,5-Trifluoropyridine, are used in the synthesis of F 18 -pyridines, which present a special interest as potential imaging agents for various biological applications .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcome of this application is the production of F 18 -pyridines, which are used as potential imaging agents for various biological applications .
9. Synthesis of Fluorinated Medicinal and Agrochemical Candidates
- Summary of Application: Trifluoromethylpyridine (TFMP) and its intermediates, which include 3,4,5-Trifluoropyridine, are used in the synthesis of many fluorinated medicinal and agrochemical candidates .
- Methods of Application: The synthetic methods for introducing TFMP groups within other molecules are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes: The demand for TFMP derivatives has been increasing steadily in the last 30 years. These compounds have unique biological properties and are used in the pharmaceutical industry and as chemical feedstock .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4,5-trifluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKWONYIDVFISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583254 | |
| Record name | 3,4,5-Trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluoropyridine | |
CAS RN |
67815-54-7 | |
| Record name | 3,4,5-Trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trifluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



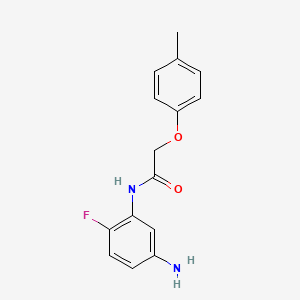
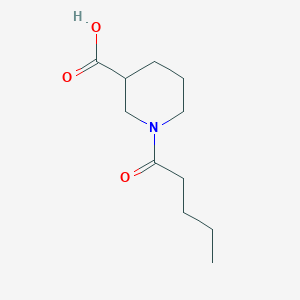
![2-[(5-Chloro-2-fluorophenyl)formamido]propanoic acid](/img/structure/B1369372.png)
![4-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline](/img/structure/B1369374.png)
